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molecular formula C4H8O B046151 Cyclobutanol CAS No. 2919-23-5

Cyclobutanol

Cat. No. B046151
M. Wt: 72.11 g/mol
InChI Key: KTHXBEHDVMTNOH-UHFFFAOYSA-N
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Patent
US08530460B2

Procedure details

2.42 mL (31.0 mmol) cyclobutanol and 3.00 g (15.5 mmol) 5-bromo-2-chloropyrimidine are added to 40 mL 1,4-dioxane and cooled down to 0° C. Then the reaction mixture is charged with 1.86 g (46.5 mmol) NaH. After removing of the cooling bath the reaction mixture is stirred at r.t. for 1 h. The reaction is quenched by the addition of water and sat. aq. NaHCO3 solution. The 1,4-dioxane is removed in vacuo and the aq. residue is extracted with DCM. The org. phases are combined, washed with water and dried with MgSO4. The solvent is removed under reduced pressure. The crude product is used without further purification.
Quantity
2.42 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.86 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:5])[CH2:4][CH2:3][CH2:2]1.[Br:6][C:7]1[CH:8]=[N:9][C:10](Cl)=[N:11][CH:12]=1.[H-].[Na+]>O1CCOCC1>[Br:6][C:7]1[CH:8]=[N:9][C:10]([O:5][CH:1]2[CH2:4][CH2:3][CH2:2]2)=[N:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.42 mL
Type
reactant
Smiles
C1(CCC1)O
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.86 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred at r.t. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing of the cooling bath the reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by the addition of water and sat. aq. NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The 1,4-dioxane is removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aq. residue is extracted with DCM
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=NC(=NC1)OC1CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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